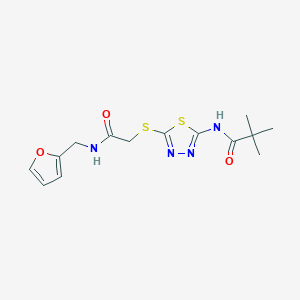

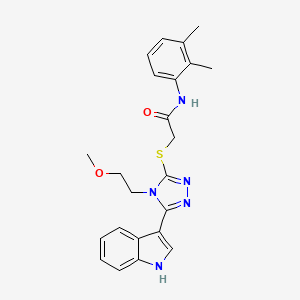

N-(2-((5-chloro-2-hydroxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((5-chloro-2-hydroxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell cycle regulation, gene expression, and apoptosis. CHIR-99021 has been extensively studied for its potential applications in scientific research, particularly in stem cell research and cancer therapy.

Scientific Research Applications

Optimization of Chemical Functionalities for CB1 Receptor Modulation

Research by Khurana et al. (2014) on indole-2-carboxamides, a structurally similar compound, highlighted the structural requirements for allosteric modulation of the CB1 receptor. They identified key features like chain length, electron withdrawing groups, and amino substituents that significantly impact binding affinity and cooperativity, leading to the identification of potent CB1 allosteric modulators (Khurana et al., 2014).

Medicinal Chemistry and Structural Analysis

Al-Ostoot et al. (2019) synthesized and characterized N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide through spectroscopic techniques and X-ray crystallography, highlighting its potential in various therapeutic areas due to the structural versatility and biological activities of indole analogs (Al-Ostoot et al., 2019).

Synthesis of Functionalized Amino Acid Derivatives

Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives as pharmacophores for anticancer agents. Their work demonstrates the potential for designing new anticancer agents based on modifications of the indole structure (Kumar et al., 2009).

Anti-inflammatory Drug Design

Al-Ostoot et al. (2020) focused on the synthesis of an indole acetamide derivative, showcasing its anti-inflammatory activity through in silico modeling and confirming its potential as a basis for designing anti-inflammatory drugs (Al-Ostoot et al., 2020).

properties

IUPAC Name |

N-[2-(5-chloro-2-hydroxyanilino)-2-oxoethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3/c18-10-5-6-15(22)14(7-10)21-16(23)9-20-17(24)12-8-19-13-4-2-1-3-11(12)13/h1-8,19,22H,9H2,(H,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTSFRXNDBCCPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((5-chloro-2-hydroxyphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2833981.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2833983.png)

![(1R,5S)-N-(2-methoxyethyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2833985.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)

![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)

![3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2833994.png)

![1-(4-chloro-3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2833996.png)